molecular formula C19H14N2O5S2 B3017476 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide CAS No. 683247-54-3

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide

Cat. No. B3017476
CAS RN: 683247-54-3
M. Wt: 414.45
InChI Key: JTPMUXIBFTWGGA-VXPUYCOJSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .


Molecular Structure Analysis

The molecular structure of your compound would likely be determined by techniques such as NMR spectroscopy, as is common for other benzo[d]thiazol-2(3H)-one derivatives .


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its specific structure and functional groups. Benzo[d]thiazol-2(3H)-one derivatives can participate in various reactions due to the presence of the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. These properties could include melting point, boiling point, density, and solubility .

Scientific Research Applications

Chemosensors for Cyanide Anions

  • Compounds similar to the target molecule have been used as chemosensors for cyanide anions, showing a color change upon interaction with these ions. This is valuable for environmental monitoring and chemical detection (Wang et al., 2015).

Antimicrobial Activity

  • Derivatives of the compound have shown significant antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Raval et al., 2012).

Antiproliferative Agents

  • Some derivatives have been synthesized and screened for cytotoxic activity against human cell lines, indicating potential application in cancer research and therapy (Abd El-Gilil, 2019).

Antioxidant and Antibacterial Agents

  • These compounds have been evaluated for their antioxidant activity and antibacterial potential, showing promise as leads for further investigation in these areas (Gadhave et al., 2022).

Adenosine Receptor Ligands

  • Chromone–thiazole hybrids have been designed as potential ligands for human adenosine receptors, suggesting a role in therapeutic applications (Cagide et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have shown cytotoxic activity against human cancer cell lines such as mcf-7 and hela . They have also demonstrated antibacterial activity against different bacteria . Therefore, it’s plausible that this compound may also target similar cellular structures or enzymes.

Mode of Action

Compounds with similar structures have been found to exhibit good cytotoxicity against tested cell lines . This suggests that the compound may interact with its targets, leading to changes in cellular function that result in cell death.

Biochemical Pathways

Given its potential cytotoxic and antibacterial activities , it’s likely that the compound interferes with essential biochemical pathways in cancer cells or bacteria, leading to their death.

Result of Action

The result of the compound’s action is likely to be cell death, given its potential cytotoxic and antibacterial activities . In cancer cells, this could manifest as inhibited growth or proliferation. In bacteria, the compound’s action could result in inhibited growth or outright killing of the bacteria.

Future Directions

Future research could involve further investigation into the biological activity of your compound and similar compounds, as well as the development of new synthesis methods and the exploration of new reactions .

properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S2/c1-21-14-8-7-11(28(2,24)25)9-16(14)27-19(21)20-18(23)13-10-26-15-6-4-3-5-12(15)17(13)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPMUXIBFTWGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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